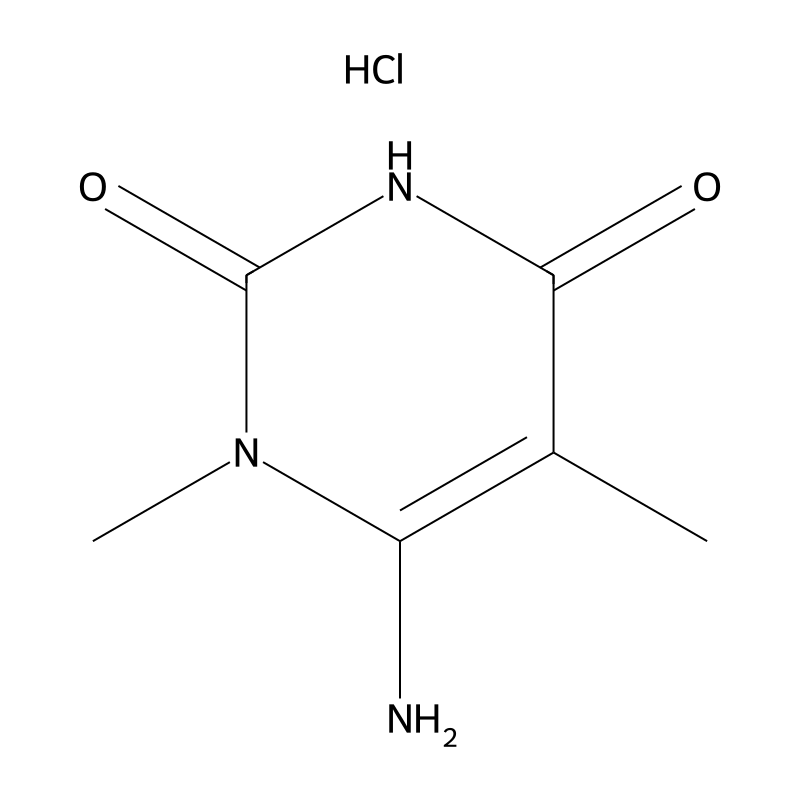6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Phosphonylation of 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles
Field: Organic Chemistry
Application: This research involves the synthesis of a series of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles.
Method: The compounds were synthesized through a reaction with dimethyl chloroethynylphosphonate.
6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Field: Medicinal Chemistry
Results: The outcomes of these syntheses are new compounds with potential antitumor activity.
Synthesis of New Pyrimidine and Caffeine Derivatives
Creation of New Dyes, Materials for Solar Energy, and Energy-Rich Substances
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is characterized by the molecular formula C6H9N3O2 and a molecular weight of approximately 155.15 g/mol . The compound features a tetrahydropyrimidine structure with an amino group and two methyl groups at specific positions. This unique configuration contributes to its chemical reactivity and biological properties.
- Nucleophilic Substitution: The amino group can participate in nucleophilic substitutions.
- Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.
- Reduction Reactions: The carbonyl groups in the structure can be reduced to alcohols or amines under appropriate conditions.
These reactions are crucial for modifying the compound to enhance its biological activity or tailor it for specific applications.
Research indicates that 6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride exhibits several biological activities:
- Antiviral Properties: Some studies suggest potential antiviral effects against specific viruses.
- Antitumor Activity: Preliminary data indicate that it may possess antitumor properties, making it a candidate for further investigation in cancer therapy.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
These activities highlight its potential as a therapeutic agent.
The synthesis of 6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride typically involves:
- Cyclization Reactions: Starting materials such as urea or thiourea can be reacted with appropriate aldehydes or ketones to form the tetrahydropyrimidine ring.
- Methylation: Dimethylation can be achieved using methylating agents like dimethyl sulfate or methyl iodide.
- Hydrochloride Formation: The final step often involves the addition of hydrochloric acid to form the hydrochloride salt for improved solubility and stability.
These methods allow for the efficient production of the compound in a laboratory setting.
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has several applications:
- Pharmaceutical Development: Its potential as an antiviral and anticancer agent makes it valuable in drug development.
- Research Reagent: It serves as a reagent in biochemical assays and studies related to enzyme inhibition.
- Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.
These applications underscore its versatility in various scientific fields.
Interaction studies involving 6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride focus on its binding affinity with biological targets. These studies are essential for understanding how the compound interacts with enzymes and receptors:
- Protein Binding Studies: Investigations into how well the compound binds to proteins can provide insights into its pharmacokinetics.
- Mechanism of Action: Exploring how it inhibits specific enzymes or pathways is crucial for elucidating its therapeutic potential.
Understanding these interactions aids in optimizing its use in medicinal applications.
Several compounds share structural similarities with 6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Amino-1,3-dimethyluracil | C6H9N3O2 | Contains different methylation pattern |
| 4-Amino-1,3-dimethyluracil | C6H9N3O2 | Different position of amino group |
| 1-Methyluracil | C5H6N2O2 | Lacks one methyl group compared to target |
These compounds exhibit varying biological activities and reactivities due to their structural differences. The unique placement of functional groups in 6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride contributes to its distinct properties and potential applications compared to these similar compounds.








